molecular formula C31H26ClN5O2S B2973696 N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 865616-54-2

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2973696
CAS No.: 865616-54-2
M. Wt: 568.09
InChI Key: IKSTWIAPWDWNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that features a quinazoline core, a pyrazole ring, and a methanesulfonamide group

Scientific Research Applications

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study signal transduction pathways and cellular processes.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies on its properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The quinazoline and pyrazole intermediates are then coupled using palladium-catalyzed cross-coupling reactions.

    Introduction of the Methanesulfonamide Group: This is typically done through sulfonation reactions using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: Unique due to its specific substitution pattern and combination of functional groups.

    Quinazoline Derivatives: Known for their anticancer properties.

    Pyrazole Derivatives: Widely studied for their anti-inflammatory and analgesic activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific biological activities not commonly found in other compounds.

Properties

IUPAC Name

N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClN5O2S/c1-20-11-13-21(14-12-20)29-19-28(23-9-6-10-25(17-23)36-40(2,38)39)35-37(29)31-33-27-16-15-24(32)18-26(27)30(34-31)22-7-4-3-5-8-22/h3-18,29,36H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSTWIAPWDWNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.